N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopentyl group, a dimethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with a suitable amine to form the oxalamide intermediate.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.
Attachment of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Incorporation of the furan ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxalamide moiety may produce cyclopentylamine derivatives.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving amine and furan functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, the dimethylamino group may interact with specific receptors, while the furan ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(2-(methylamino)-2-(furan-2-yl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, distinguishes it from similar compounds with thiophene or pyridine rings, potentially leading to different reactivity and interactions with biological targets.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18(2)12(13-8-5-9-21-13)10-16-14(19)15(20)17-11-6-3-4-7-11/h5,8-9,11-12H,3-4,6-7,10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRUOQBYCUIWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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